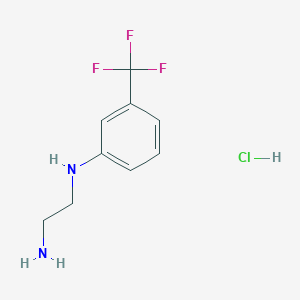

N-(2-Aminoethyl)-3-(trifluoromethyl)aniline hydrochloride

Description

Chemical Taxonomy and IUPAC Nomenclature

The systematic identification of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is aniline (benzene with an amino group), modified by a trifluoromethyl group at the third carbon (meta position) and a 2-aminoethyl substituent on the nitrogen atom. The hydrochloride salt form arises from protonation of the primary amine.

The IUPAC name is N'-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine hydrochloride , reflecting:

- N'-[3-(trifluoromethyl)phenyl] : A benzene ring with a trifluoromethyl group at position 3, bonded to the terminal nitrogen of ethane-1,2-diamine.

- Ethane-1,2-diamine : A two-carbon chain with amine groups at both termini.

- Hydrochloride : Counterion stabilizing the protonated amine.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClF₃N₂ |

| Molecular Weight | 240.65 g/mol |

| CAS Registry Number | 1203579-21-8 |

| SMILES | C1=CC(=CC(=C1)NCCN)C(F)(F)F.Cl |

| InChIKey | YCPQNRHSKMECAH-UHFFFAOYSA-N |

The SMILES notation delineates the benzene core (C1=CC=CC=C1), trifluoromethyl substituent (C(F)(F)F), ethylenediamine side chain (NCCN), and chloride ion.

Historical Development in Organofluorine Chemistry

The synthesis of fluorinated aromatic amines like this compound is rooted in milestones in organofluorine chemistry. Early work by Alexander Borodin (1862) demonstrated halogen exchange using fluoride ions, a precursor to modern fluorination methods. By the 1930s, Gottlieb’s halogen-exchange reactions using potassium fluoride enabled direct substitution of chlorine with fluorine in aromatic systems, a strategy later adapted for trifluoromethyl group introductions.

The trifluoromethyl group’s integration into aromatic amines became feasible through Swarts’ reaction (1898), where antimony trifluoride facilitated chlorine-to-fluorine substitution in polychlorinated compounds. Post-World War II advancements in fluorination reagents, such as hydrogen fluoride and sulfur tetrafluoride, further streamlined the synthesis of meta-substituted trifluoromethylanilines. These historical developments underscore the compound’s lineage within industrial and academic fluorination research.

Position Within Aromatic Amine Derivatives

Aromatic amines are classified by substituent patterns and electronic effects. This compound belongs to the meta-substituted trifluoromethylaniline family, distinguished by:

- Electronic Effects : The trifluoromethyl group’s strong electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitution to the para and ortho positions. This contrasts with electron-donating groups (e.g., -NH₂), which activate the ring.

- Structural Analogues : Compared to 4-bromo-2-(trifluoromethyl)aniline and 3-(aminomethyl)-5-(trifluoromethyl)aniline, this compound’s ethylenediamine side chain enhances water solubility via protonation and hydrogen bonding.

Properties

Molecular Formula |

C9H12ClF3N2 |

|---|---|

Molecular Weight |

240.65 g/mol |

IUPAC Name |

N'-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C9H11F3N2.ClH/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13;/h1-3,6,14H,4-5,13H2;1H |

InChI Key |

YCPQNRHSKMECAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NCCN)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-3-(trifluoromethyl)aniline hydrochloride typically involves the reaction of 3-(trifluoromethyl)aniline with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-3-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethyl side chain can be oxidized to form corresponding amides or nitriles.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl side chain can yield amides, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

Antiparasitic Activity

A significant application of N-(2-Aminoethyl)-3-(trifluoromethyl)aniline hydrochloride is in the development of antiparasitic agents. A study highlighted its use as a starting point for synthesizing compounds with potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. In vitro assays demonstrated that derivatives of this compound exhibited low nanomolar EC₅₀ values, indicating strong antiparasitic properties. For instance, one derivative showed an EC₅₀ of 0.001 μM and was effective in curing infected mice when administered orally at a dose of 50 mg/kg for four days .

Anticancer Research

This compound has also been explored for its anticancer properties. Research has focused on modifying the compound to enhance its efficacy against various cancer cell lines. For example, derivatives have shown significant antiproliferative effects in breast cancer models, with some compounds demonstrating low micromolar activity against MDA-MB-231 cells . The structure-activity relationship studies indicate that modifications to the amino side chain can lead to improved solubility and bioactivity.

Case Study 1: Antiparasitic Compound Development

In a phenotypic screening study, researchers synthesized a series of N-(2-aminoethyl)-N-phenyl benzamides derived from this compound. The most promising candidate demonstrated potent activity against Trypanosoma brucei and favorable pharmacokinetic properties, leading to further optimization for clinical development .

Case Study 2: Cancer Therapeutics

Another study investigated O-alkylamino-tethered derivatives of this compound for their ability to inhibit tumor growth in vivo. These compounds were shown to decrease tumor volume significantly in xenograft models, suggesting their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl side chain can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-Aminoethyl)methacrylamide hydrochloride

- N-(6-Aminohexyl)methacrylamide hydrochloride

- N-(2-Aminoethyl)-2-nitro-4-(trifluoromethyl)aniline hydrochloride

Uniqueness

N-(2-Aminoethyl)-3-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both an aminoethyl side chain and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.

Biological Activity

N-(2-Aminoethyl)-3-(trifluoromethyl)aniline hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which includes a trifluoromethyl group attached to an aniline moiety. The presence of the aminoethyl group enhances its solubility and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies:

- Antiparasitic Activity : In a phenotypic screening for antiparasitic compounds against Trypanosoma brucei, derivatives of N-(2-aminoethyl)-N-phenyl benzamides were identified, with some exhibiting high potency (EC50 values as low as 0.001 μM) against the parasite responsible for Human African Trypanosomiasis (HAT) . This suggests that similar structural analogs may also exhibit significant antiparasitic effects.

- Anticancer Potential : The compound's structural similarities to other known anticancer agents suggest potential cytotoxic effects. For instance, compounds with trifluoromethyl groups have shown enhanced activity in various cancer cell lines, indicating that this compound could be investigated further for its anticancer properties .

The precise mechanism of action for this compound remains to be fully elucidated. However, several studies indicate that compounds with similar structures may interact with critical biological pathways:

- DNA Topoisomerase Inhibition : Some derivatives have been shown to interfere with DNA topoisomerases, enzymes essential for DNA replication and transcription. This inhibition can lead to increased cytotoxicity in cancer cells .

- Cell Cycle Disruption : Research indicates that certain analogs can induce cell cycle arrest, particularly in the G2/M phase, leading to apoptosis in sensitive cell lines. This effect is crucial for developing potential anticancer therapies .

Table 1: Biological Activity Summary

| Compound Name | EC50 (μM) | Target | Activity Type |

|---|---|---|---|

| N-(2-Aminoethyl)-N-phenyl benzamide (73) | 0.001 | Trypanosoma brucei | Antiparasitic |

| Trifluoromethyl derivatives | Varies | Cancer cell lines | Anticancer |

Case Study: Antiparasitic Screening

In a study focused on identifying new antiparasitic agents, a library of compounds was screened against Trypanosoma brucei. Among the identified compounds, those resembling this compound demonstrated promising activity, leading to further optimization and development of more potent analogs .

Q & A

Basic: What are the optimal synthetic routes for N-(2-Aminoethyl)-3-(trifluoromethyl)aniline hydrochloride?

Methodological Answer:

The compound can be synthesized via condensation reactions involving trifluoromethyl-substituted aniline derivatives. For example, microwave-assisted solvent-free methods using ZnFe₂O₄ catalysts yield imine intermediates with >90% efficiency by promoting nucleophilic addition of amines to carbonyl systems . Alternatively, Boc-protected intermediates (e.g., tert-butyl carbamates) can be deprotected using HCl/1,4-dioxane to generate the final hydrochloride salt in high purity (82% yield) . For ethylenediamine derivatives, sequential acylation with benzoyl chlorides followed by Boc removal under acidic conditions is effective, yielding HCl salts with 53–92% efficiency .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- HPLC : Used to isolate isomers (e.g., 5.1.1.18 vs. 5.1.1.19) and confirm purity (>95%) .

- LCMS : Validates molecular ion peaks (e.g., m/z 236 [M+H]⁺) and detects side products .

- NMR : Resolves structural ambiguities, such as distinguishing between E/Z isomers in Schiff base intermediates .

- Microanalysis : Confirms elemental composition (C, H, N) with ≤0.4% deviation from theoretical values .

Advanced: How do reaction conditions influence stereochemical outcomes and yield in its synthesis?

Methodological Answer:

- Catalyst Choice : ZnFe₂O₄ in microwave reactions enhances proton transfer, favoring E-isomer formation in Schiff bases (e.g., orthorhombic crystals of Imine1) .

- Temperature : Heating N-arylcyanamides with methylamine hydrochlorides at 130°C improves yields (35% vs. 16% under milder conditions) by accelerating cyanamide-amine coupling .

- Solvent-Free Systems : Reduce side reactions (e.g., hydrolysis) in imine formation, achieving >90% yields compared to solvent-based methods .

Advanced: What computational and crystallographic methods elucidate its molecular interactions?

Methodological Answer:

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in orthorhombic Schiff base derivatives (e.g., Imine1), providing insights into steric effects of the trifluoromethyl group .

- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitutions or antimicrobial activity .

- Molecular Docking : Used in pharmacological studies to simulate binding with targets like Trypanosoma brucei enzymes, guiding structural optimization .

Advanced: How can researchers resolve contradictions in reported antimicrobial activity data?

Methodological Answer:

- Standardized Assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols across studies. For example, discrepancies in imine derivatives’ activity against S. aureus vs. E. coli may arise from variations in bacterial membrane permeability .

- Comparative SAR : Analyze substituent effects (e.g., electron-withdrawing CF₃ vs. electron-donating groups) on microbial target inhibition .

- Synergistic Studies : Test combinations with known antibiotics to identify potentiation effects masked in single-agent assays .

Basic: What are the stability considerations for handling this compound?

Methodological Answer:

- Moisture Sensitivity : Store as a hydrochloride salt under inert gas (N₂/Ar) to prevent freebase formation, which is prone to oxidation .

- Thermal Stability : Avoid prolonged heating >130°C during synthesis to prevent decomposition of the trifluoromethyl group .

- Light Sensitivity : Protect Schiff base intermediates from UV exposure to avoid E/Z isomerization .

Advanced: What strategies optimize its solubility for in vitro bioactivity studies?

Methodological Answer:

- Counterion Exchange : Replace Cl⁻ with besylate or tosylate to enhance aqueous solubility without altering bioactivity .

- Co-Solvent Systems : Use DMSO:water (1:9 v/v) or ethanol:PBS mixtures to balance solubility and assay compatibility .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) on the aminoethyl side chain to improve membrane permeability .

Advanced: How is this compound utilized in radiopharmaceutical research?

Methodological Answer:

- PET Radioligand Synthesis : Derivatives like N-methyl-3-(trifluoromethyl)aniline hydrochloride serve as precursors for ¹⁸F-labeled guanidines, enabling imaging of neurotransmitter receptors .

- Isotope Labeling : Incorporate ¹¹C or ³H via reductive amination of aldehydes with labeled methylamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.